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molecular formula C10H15N3O2S B2721823 2-(Piperazin-1-yl)benzene-1-sulfonamide CAS No. 444581-65-1

2-(Piperazin-1-yl)benzene-1-sulfonamide

Cat. No. B2721823
M. Wt: 241.31
InChI Key: AUSICCHXDSOMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291619B2

Procedure details

To a 50 mL flask containing 2-flourobenzene sulfonamide (200 mg, 1.14 mmol, 1 eq.) and piperazine (245 mg, 2.84 mmol, 2.5 eq) was added 20 mL of dioxane. The solution was heated to 100° C. for about 4 hours. More piperazine (200 mg, 2.32 mmol, 2 eq.) was added and the solution was heated to 100° C. for another 72 hours. The solution was concentrated to an oil and dissolved in 30 mL of 0.1 M pH 7.0 phosphate buffer. The aqueous solution was extracted with CH2Cl2 (3×30 mL). The combined organic extracts were dried over Na2SO4 and concentrated to yield about 275 mg (1.14 mmol, 100%) of the title compound. LRMS (ESI+): 242.1 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>O1CCOCC1>[NH2:11][S:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
245 mg
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 100° C. for another 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 30 mL of 0.1 M pH 7.0 phosphate buffer
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=C(C=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.14 mmol
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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